

ZINC57632462 protocol for protein binding studies

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Compound of Interest

Compound Name: ZINC57632462

Cat. No.: B12363879

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Application Notes and Protocols for ZINC57632462

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC57632462 is a novel small molecule inhibitor targeting Hypothetical Kinase 1 (HK1), a key enzyme implicated in oncogenic signaling pathways. Dysregulation of the HK1 pathway is associated with increased cell proliferation and survival in several cancer models. These application notes provide detailed protocols for characterizing the binding of **ZINC57632462** to HK1 and assessing its inhibitory activity. The following sections include quantitative binding data, step-by-step experimental procedures for Surface Plasmon Resonance (SPR) and a luminescence-based kinase assay, and diagrams illustrating the relevant signaling pathway and experimental workflows.

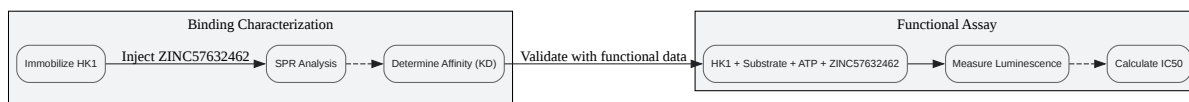
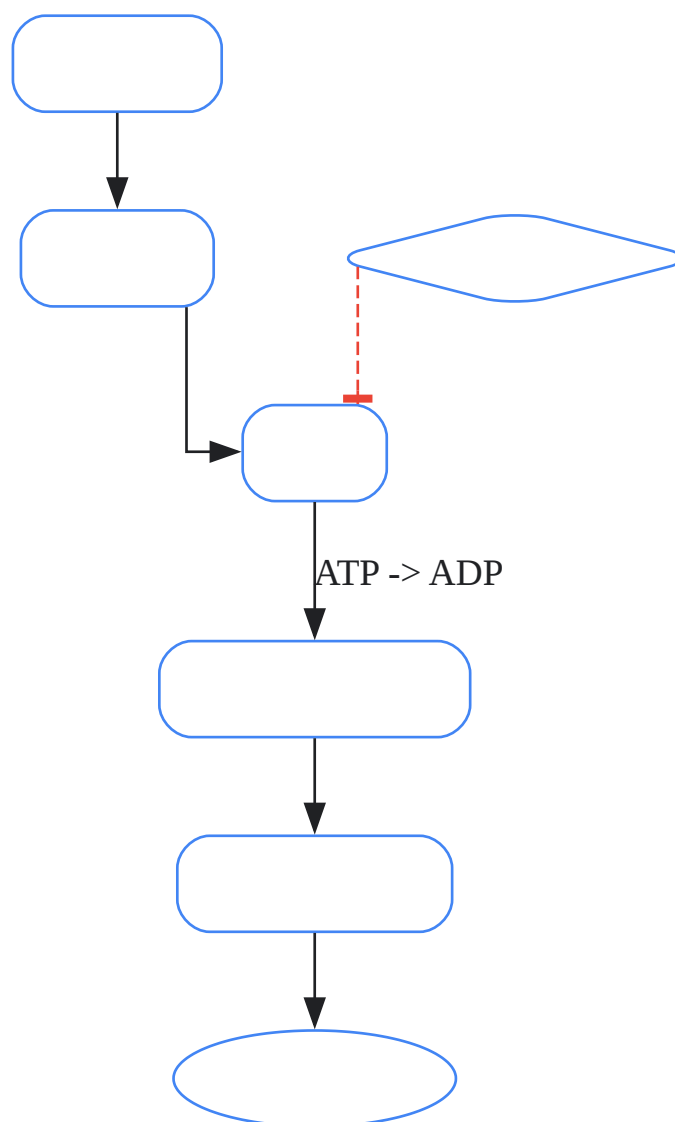
Quantitative Data Summary

The binding affinity and functional inhibition of **ZINC57632462** against the HK1 protein were determined using Surface Plasmon Resonance (SPR) and a kinase activity assay, respectively. The data presented below represents typical results obtained under the specified experimental conditions.

Parameter	Value	Method
Binding Affinity (KD)	85 nM	Surface Plasmon Resonance (SPR)
Association Rate (ka)	$1.2 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$	Surface Plasmon Resonance (SPR)
Dissociation Rate (kd)	$1.0 \times 10^{-2} \text{ s}^{-1}$	Surface Plasmon Resonance (SPR)
Inhibitory Potency (IC50)	150 nM	Luminescence Kinase Assay

Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway in which HK1 is a central component. **ZINC57632462** acts as an inhibitor of HK1, thereby blocking the downstream phosphorylation cascade that leads to cell proliferation.



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